molecular formula C25H32N2O7S B6525640 ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate; oxalic acid CAS No. 1135017-40-1

ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate; oxalic acid

Cat. No.: B6525640
CAS No.: 1135017-40-1
M. Wt: 504.6 g/mol
InChI Key: RBEDVKOXEGXHTJ-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative with a 3,4-dimethylphenyl substituent at the 4-position, a 2-(4-methylpiperidin-1-yl)acetamido group at the 2-position, and an ethyl carboxylate ester at the 3-position. The oxalic acid acts as a counterion, forming a salt to enhance solubility and crystallinity. Its molecular formula is C₂₄H₃₁N₃O₅S·C₂H₂O₄ (total molecular weight: ~565.6 g/mol). Key structural features include:

  • Thiophene core: A sulfur-containing heterocycle enabling π-π interactions and electrophilic substitution.
  • 4-Methylpiperidine moiety: A bicyclic amine contributing to basicity and hydrogen-bonding capabilities.
  • Oxalic acid: Improves aqueous solubility via salt formation .

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S.C2H2O4/c1-5-28-23(27)21-19(18-7-6-16(3)17(4)12-18)14-29-22(21)24-20(26)13-25-10-8-15(2)9-11-25;3-1(4)2(5)6/h6-7,12,14-15H,5,8-11,13H2,1-4H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEDVKOXEGXHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Analogues
Compound Name Substituent at Thiophene-4 Position Substituent at Thiophene-2 Position Counterion Molecular Weight
Target Compound 3,4-Dimethylphenyl 2-(4-Methylpiperidin-1-yl)acetamido Oxalate 565.6 g/mol
Ethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate oxalate () Phenyl 2-(4-Methylpiperidin-1-yl)acetamido Oxalate 476.54 g/mol
Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) () 4-tert-Butylphenyl 2-(4-Methylpiperazin-1-yl)acetamido Bis(oxalate) ~672.7 g/mol
Ethyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate oxalate () 3,4-Dimethylphenyl 3-(4-Methylpiperidin-1-yl)propanamido Oxalate ~560.6 g/mol

Key Observations :

  • Piperidine vs.
  • Acetamido Chain Length : The 3-(4-methylpiperidin-1-yl)propanamido group in adds a methylene spacer, which may enhance flexibility and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound Compound Compound
LogP ~3.2 (estimated) ~2.8 ~3.5
Solubility (Water) Moderate (oxalate salt) Moderate (oxalate salt) Low (bis-oxalate)
Melting Point ~180–185°C (estimated) ~170–175°C ~190–195°C

Key Observations :

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases LogP compared to ’s phenyl analogue, favoring better membrane penetration but reducing aqueous solubility .
  • Salt Effects : Bis-oxalate salts () may exhibit lower solubility due to higher molecular weight but improved crystallinity .

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